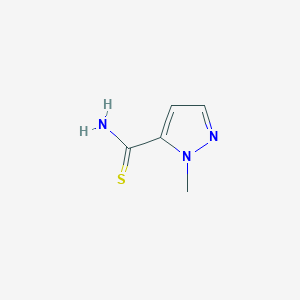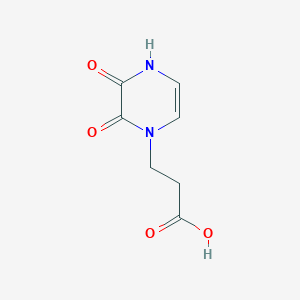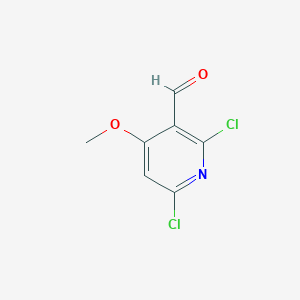
1-methyl-1H-Pyrazole-5-carbothioamide
Vue d'ensemble
Description
1-Methyl-1H-Pyrazole-5-carbothioamide is a chemical compound with the molecular formula C4H6N2 . It is a member of the pyrazole family, which are heterocyclic compounds with a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms .
Synthesis Analysis
The synthesis of 1H-Pyrazole-1-Carbothioamide derivatives, including this compound, has been described in various studies. One method involves a one-pot reaction of hydrazine hydrate, arylidene malononitrile, and isothiocyanates in the presence of HAp/ZnCl2 nano-flakes at 60-70°C . This protocol offers several advantages, including high yields of products, a wide range of substrates, a simple procedure, and a short reaction time .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis
Pyrazole compounds, including this compound, are known to participate in various chemical reactions. They are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Mécanisme D'action
Target of Action
1-Methyl-1H-Pyrazole-5-carbothioamide primarily targets the Cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in the production of pro-inflammatory prostaglandins, which are key mediators of inflammation and pain .
Mode of Action
The compound interacts with COX-2 by inhibiting its activity . This inhibition blocks the production of pro-inflammatory prostaglandins, thereby reducing inflammation and pain
Biochemical Pathways
The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting COX-2, the compound prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Pharmacokinetics
Like other pyrazole derivatives, it is expected to have good bioavailability
Result of Action
The inhibition of COX-2 and the subsequent reduction in prostaglandin production result in decreased inflammation and pain . This makes this compound potentially useful in the treatment of conditions characterized by inflammation and pain.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells . More research is needed to fully understand these influences.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
1-methyl-1H-Pyrazole-5-carbothioamide plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process . The interaction between this compound and COX-2 is characterized by the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to a reduction in the production of pro-inflammatory prostaglandins, which are mediators of inflammation .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. In prostate cancer cell lines, this compound has demonstrated significant antiproliferative activity . It influences cell function by inhibiting the expression of prostate-specific antigen (PSA) and reducing cell proliferation. Additionally, this compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism, leading to altered cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of COX-2, as mentioned earlier . The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins. Additionally, this compound has been shown to interact with androgen receptors in prostate cancer cells, leading to the downregulation of PSA expression and inhibition of cell proliferation .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings have been investigated to understand its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been associated with sustained inhibition of COX-2 activity and reduced cell proliferation in prostate cancer cell lines .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and antiproliferative effects without causing toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as COX-2 . The compound’s inhibition of COX-2 affects the metabolic flux of arachidonic acid, leading to reduced production of pro-inflammatory prostaglandins
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to accumulate in tissues with high COX-2 expression, such as inflamed tissues and certain cancer cells . This selective accumulation enhances the compound’s therapeutic efficacy while minimizing systemic exposure.
Subcellular Localization
This compound is primarily localized in the cytoplasm and nucleus of cells . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. In prostate cancer cells, this compound has been observed to localize in the nucleus, where it interacts with androgen receptors to exert its antiproliferative effects .
Propriétés
IUPAC Name |
2-methylpyrazole-3-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3S/c1-8-4(5(6)9)2-3-7-8/h2-3H,1H3,(H2,6,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFCSPJEZVQHNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901286496 | |
| Record name | 1-Methyl-1H-pyrazole-5-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901286496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246548-87-7 | |
| Record name | 1-Methyl-1H-pyrazole-5-carbothioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1246548-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-1H-pyrazole-5-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901286496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amine](/img/structure/B3046406.png)


![7-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B3046410.png)


![N-(4-chlorobenzyl)-1-{[4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}piperidine-3-carboxamide](/img/structure/B3046416.png)

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B3046419.png)

